molecular formula C13H15FN2O3 B5814836 3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B5814836
M. Wt: 266.27 g/mol
InChI Key: GEVGRGQQVRYLIM-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenoxyethyl group attached to an imidazolidine-2,4-dione core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 5,5-dimethylhydantoin under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity and exerting anticonvulsant effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its fluorophenoxyethyl group also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVGRGQQVRYLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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